molecular formula C10H8F6O2 B3043615 2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol CAS No. 887268-12-4

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol

Cat. No.: B3043615
CAS No.: 887268-12-4
M. Wt: 274.16 g/mol
InChI Key: NUNUAFJJYCNGFX-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol is a chemical compound with the molecular formula C10H8F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenoxy group, which is further connected to an ethanol moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol is unique due to its specific structural features, including the presence of both phenoxy and ethanol moieties. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol is a compound of interest due to its unique fluorinated structure, which imparts distinctive chemical properties. This article explores its biological activities, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

  • Molecular Formula : C10H8F6O2
  • Molecular Weight : 292.16 g/mol
  • CAS Number : 887268-12-4

The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound a candidate for further biological investigation.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoromethyl groups, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a comparative study, the compound exhibited cytotoxic effects on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug candidate.

Cell Line IC50 (μM) Reference
A-43112.5
Jurkat15.0
MCF-710.0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.

Case Study 1: Synthesis and Characterization

A recent study focused on the synthesis of this compound via biocatalytic reduction methods using isolated fungal strains. The optimized conditions yielded high enantiomeric excess (>98%) and significant product yield (93.4%) under mild conditions, showcasing its potential for green chemistry applications in pharmaceuticals .

Case Study 2: Comparative Efficacy

In a comparative efficacy study involving various trifluoromethyl-substituted phenolic compounds, this compound was highlighted for its superior activity against resistant bacterial strains compared to non-fluorinated analogs. This underscores the importance of fluorination in enhancing biological activity .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)18-2-1-17/h3-5,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUAFJJYCNGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.